Pipendoxifene hydrochloride

Vue d'ensemble

Description

Pipendoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in breast cancer treatment. It is a non-steroidal compound that selectively binds to estrogen receptors and has both agonist and antagonist effects.

Applications De Recherche Scientifique

Selective Estrogen Receptor Modulator (SERM)

Pipendoxifene hydrochloride, a nonsteroidal 2-phenyl indole, is a selective estrogen receptor modulator (SERM). It works by antagonizing the binding of estradiol to estrogen receptor alpha (ER alpha), thus interfering with ER alpha-mediated gene expression and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. Its intrinsic estrogenic activity varies depending on the tissue types (2020).

Treatment of Breast Cancer

Pipendoxifene has been identified for its potential in treating metastatic breast cancer. It exhibits a preclinical pharmacological profile as a SERM, which is effective against certain forms of breast carcinoma due to its hormonal manipulation capabilities (Sorbera, Castaǹer, & Silvestre, 2002).

Antiosteoporotic Agent

Raloxifene hydrochloride, a related compound, is an effective drug for treating invasive breast cancer and osteoporosis in post-menopausal women. It is known for its poor oral bioavailability, and recent research has focused on improving this through various drug delivery systems, which could also be applicable to Pipendoxifene (Mahmood, Taher, & Mandal, 2014).

Drug Quality Control Studies

A high-performance liquid chromatography (HPLC) method was developed for detecting raloxifene hydrochloride, which could be relevant for Pipendoxifene's quality control due to the similarity in their chemical structure (Trontelj, Vovk, Bogataj, & Mrhar, 2005).

Environmental Fate and Chemistry

Studies on raloxifene hydrochloride's environmental fate and chemistry, due to its excretion through feces and potential discharge into waste treatment systems, provide insights that could be applicable to Pipendoxifene, given their chemical similarities (Teeter & Meyerhoff, 2002).

Treatment of Uterine Leiomyomas

Research indicates that raloxifene hydrochloride, when combined with GnRH analogue, shows potential in reducing leiomyoma sizes, suggesting a similar application for Pipendoxifene in gynecological conditions (Palomba et al., 2002).

Nanotechnology Applications

Nanotechnology-based formulations, such as nanoemulsions, nanoemulsion liquid preconcentrates, and lipidic nano-sized emulsomes, have been developed for raloxifene hydrochloride to enhance its bioavailability, solubility, and antitumor activity. This suggests potential for similar applications in the delivery and efficacy improvement of Pipendoxifene (Elsheikh et al., 2012; Aldawsari et al., 2021).

Propriétés

IUPAC Name |

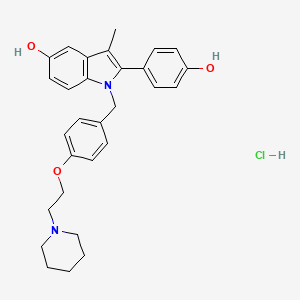

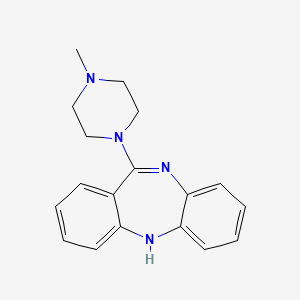

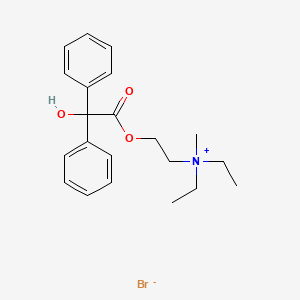

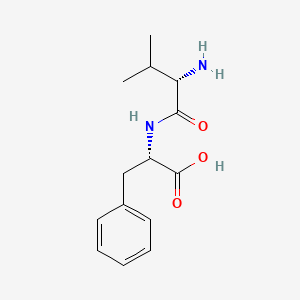

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKCMRKZNTXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pipendoxifene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)